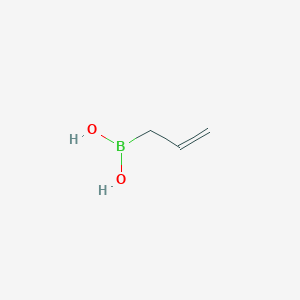

Allylboronic acid

Description

Properties

IUPAC Name |

prop-2-enylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2,5-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLVEAGMVUQOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451546 | |

| Record name | Prop-2-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-39-2 | |

| Record name | Prop-2-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Allylboronic Acids from Allylic Alcohols

For Researchers, Scientists, and Drug Development Professionals

The synthesis of allylboronic acids and their derivatives is a cornerstone of modern organic chemistry, providing versatile intermediates for the construction of complex molecular architectures. Their utility in stereoselective carbon-carbon bond formation, particularly in the synthesis of homoallylic alcohols, has made them indispensable tools in natural product synthesis and drug discovery. This technical guide provides a comprehensive overview of the catalytic methods for the synthesis of allylboronic acids directly from allylic alcohols, with a focus on palladium, copper, and iridium-based catalytic systems.

Palladium-Catalyzed Synthesis of Allylboronic Acids

Palladium catalysis is a well-established and robust method for the direct conversion of allylic alcohols to allylboronic acids. This approach offers high yields and stereoselectivity under relatively mild conditions.

Reaction Mechanism and Signaling Pathway

The palladium-catalyzed borylation of allylic alcohols is proposed to proceed through the formation of a π-allyl palladium intermediate. The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic alcohol. Subsequent oxidative addition, facilitated by the activation of the hydroxyl group, forms a cationic (π-allyl)palladium(II) complex. Transmetalation with a boron source, such as diboronic acid or bis(pinacolato)diboron (B136004), is often the rate-limiting step. Finally, reductive elimination yields the desired allylboronic acid and regenerates the palladium(0) catalyst.

Caption: Palladium-Catalyzed Borylation of Allylic Alcohols.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of Allylboronic Acids: [1]

In a typical reaction, a palladium catalyst (e.g., Pd(MeCN)₄(BF₄)₂, 0.2–5 mol%) and diboronic acid (1.2 equivalents) are added to a solution of the allylic alcohol (1.0 equivalent) in a suitable solvent (e.g., MeOH or a DMSO/H₂O mixture).[1] The reaction mixture is stirred at room temperature for the allotted time. Upon completion, the mixture is filtered. For isolation, degassed brine can be added to the filtrate under an inert atmosphere, leading to the precipitation of the this compound. The solid is then filtered, washed with degassed water, and dried under vacuum.[1]

Quantitative Data

| Entry | Allylic Alcohol Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | Cinnamyl alcohol | Pd(MeCN)₄(BF₄)₂ (0.5) | MeOH | 0.5 | 92 | [1] |

| 2 | (E)-But-2-en-1-ol | Pd(MeCN)₄(BF₄)₂ (0.5) | MeOH | 1 | 85 | [1] |

| 3 | Cyclohex-2-en-1-ol | Pd(MeCN)₄(BF₄)₂ (2) | DMSO/H₂O (9:1) | 24 | 78 | [1] |

| 4 | 1-Phenylprop-2-en-1-ol | Pd(MeCN)₄(BF₄)₂ (5) | DMSO/H₂O (9:1) | 48 | 65 | [1] |

Copper-Catalyzed Synthesis of Allylboronates

Copper catalysis has emerged as a cost-effective and efficient alternative for the synthesis of allylboronates. While the direct use of allylic alcohols can be challenging, the use of activated derivatives such as allylic carbonates or propargylic alcohols is well-documented.

Reaction Mechanism and Signaling Pathway

The mechanism of copper-catalyzed borylation often involves the formation of a borylcopper intermediate from the copper catalyst and a diboron reagent.[2] In the case of allylic carbonates, a formal Sₙ2' attack of the borylcopper species on the substrate leads to the formation of the allylboronate.[2] For propargylic alcohols, the reaction can proceed through an insertion-elimination pathway to form an allenyl boronate intermediate, which then undergoes borylcupration.[3][4]

Caption: Copper-Catalyzed Borylation of Allylic Derivatives.

Experimental Protocols

General Procedure for Copper-Catalyzed Borylation of Allylic Carbonates: [2]

To a mixture of a copper(I) source (e.g., CuCl, 5 mol%) and a ligand (e.g., Xantphos, 5.5 mol%) in an appropriate solvent (e.g., THF) under an inert atmosphere, the allylic carbonate (1.0 equivalent) and bis(pinacolato)diboron (1.1 equivalents) are added. The reaction is typically stirred at room temperature until completion. The resulting mixture can be purified by column chromatography on silica (B1680970) gel to afford the desired allylboronate.

General Procedure for Copper-Catalyzed Borylation of Propargylic Alcohols: [3][4]

A mixture of a copper catalyst (e.g., Cu(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 6 mol%), and bis(pinacolato)diboron (1.2 equivalents) in a solvent such as CH₂Cl₂ is prepared. The propargylic alcohol (1.0 equivalent) is then added, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the product is isolated and purified by column chromatography.

Quantitative Data

| Entry | Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | Cinnamyl carbonate | CuCl/Xantphos | THF | 2 | 98 | [2] |

| 2 | (E)-But-2-en-1-yl methyl carbonate | CuCl/Xantphos | THF | 3 | 95 | [2] |

| 3 | 1-Phenylprop-2-yn-1-ol | Cu(OAc)₂/Xantphos | CH₂Cl₂ | 12 | 92 | [3][4] |

| 4 | But-3-yn-2-ol | Cu(OAc)₂/Xantphos | CH₂Cl₂ | 12 | 85 | [3][4] |

Iridium-Catalyzed Routes to Allylboronates

Direct iridium-catalyzed borylation of allylic alcohols is not a commonly reported transformation. However, iridium catalysis offers powerful alternative strategies to access allylboronates, primarily through the C-H borylation of alkenes or the allylic substitution of alcohols with other nucleophiles.[5]

Iridium-Catalyzed C-H Borylation of Alkenes

A prominent iridium-catalyzed method involves the direct borylation of C-H bonds in alkenes to furnish allylboronates. This reaction proceeds via a dehydrogenative borylation mechanism.

The catalytic cycle is thought to involve an Ir(III)-Ir(V) pathway. The active iridium catalyst undergoes oxidative addition into a C-H bond of the alkene to form an Ir(V) intermediate. Subsequent reductive elimination of H₂ and the boryl group generates the allylboronate and regenerates the active iridium catalyst.

Caption: Iridium-Catalyzed C-H Borylation of Alkenes.

Iridium-Catalyzed Enantioselective Allylic Substitution

Iridium catalysts are also highly effective in the enantioselective allylic substitution of racemic allylic alcohols with a variety of nucleophiles.[5] While this is not a direct borylation, it is a key method for preparing chiral allylic compounds that can be precursors to or used in conjunction with allylboronate chemistry.

Summary and Outlook

The synthesis of allylboronic acids from allylic alcohols is a rapidly evolving field, with palladium and copper catalysis offering the most direct and widely applied methodologies. Palladium-based systems are well-understood and provide high yields for a range of substrates. Copper catalysis presents a more economical and sustainable alternative, with ongoing research expanding its scope and efficiency. While direct iridium-catalyzed borylation of allylic alcohols is less common, iridium catalysis provides powerful, mechanistically distinct pathways to allylboronates through C-H activation of alkenes.

For researchers and professionals in drug development, the choice of catalytic system will depend on factors such as substrate scope, cost, and desired stereoselectivity. The continued development of more active, selective, and robust catalysts will undoubtedly expand the synthetic utility of allylboronic acids and facilitate the discovery of new therapeutic agents.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 4. Enantioselective synthesis of allylboronates and allylic alcohols by copper-catalyzed 1,6-boration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iridium-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling of Racemic Allylic Alcohols with Allylboronates [organic-chemistry.org]

Allylboronic Acid Pinacol Ester: A Technical Guide to Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

Allylboronic acid pinacol (B44631) ester is a versatile and widely utilized reagent in modern organic synthesis, prized for its role in constructing carbon-carbon and carbon-heteroatom bonds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2] However, the efficacy and successful application of this reagent are intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the stability profile of this compound pinacol ester, detailed handling procedures, and experimental protocols for its use and analysis.

Core Concepts: Stability and Decomposition

The primary factor governing the stability of this compound pinacol ester is its susceptibility to hydrolysis. The presence of moisture, protic solvents, or even acidic conditions on silica (B1680970) gel can lead to the cleavage of the boronic ester bond, yielding this compound and pinacol.[3][4] This decomposition pathway is a critical consideration for storage, handling, and reaction setup.

Hydrolysis Pathway

The hydrolysis of this compound pinacol ester proceeds through the nucleophilic attack of water on the electron-deficient boron atom. This process is often reversible but can be driven to the products, especially in the presence of excess water or under conditions that favor the removal of the ester.

Quantitative Data Summary

While specific kinetic data for the hydrolysis of this compound pinacol ester is not extensively published, the general principles of boronic ester stability apply. The rate of hydrolysis is influenced by steric hindrance around the boron center, the electronic properties of the substituents, and the pH of the medium. Pinacol esters are generally more stable than simpler diol esters due to the steric bulk of the methyl groups.[5]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇BO₂ | [1] |

| Molecular Weight | 168.04 g/mol | [1] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 50-53 °C at 5 mmHg | |

| Density | 0.896 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4268 |

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Reference(s) |

| Storage Temperature | 2-8 °C | [1][2] |

| Atmosphere | Inert gas (Argon or Nitrogen) | [2] |

| Incompatible Materials | Water, Strong Oxidizing Agents, Acids | [2] |

| Handling Precautions | Handle in a well-ventilated area, away from ignition sources. Use personal protective equipment (gloves, safety glasses). | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol is a general method for the synthesis of this compound pinacol ester from the corresponding Grignard reagent and pinacolborane.[7][8]

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Pinacolborane (HBpin)

-

Anhydrous pentane

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of allyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of pinacolborane in anhydrous diethyl ether dropwise with stirring. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound pinacol ester.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl halide.[9][10]

Materials:

-

This compound pinacol ester

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane (B91453)/water mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound pinacol ester (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).

-

Degassing: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of this compound pinacol ester and detecting the presence of its hydrolysis product, this compound.[3][11]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound pinacol ester in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC-MS Analysis: Inject a small volume of the sample solution into the GC-MS. Use a temperature program that allows for the separation of the this compound pinacol ester from potential impurities and degradation products.

-

Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. The presence of a peak corresponding to the molecular ion and fragmentation pattern of this compound would indicate hydrolysis. Quantify the purity by integrating the peak areas.

Troubleshooting and Common Issues

-

Low Yields in Suzuki-Miyaura Coupling: This can be due to several factors, including inactive catalyst, insufficient degassing, or decomposition of the boronic ester. Ensure all reagents are fresh, the catalyst is active, and the reaction is performed under strictly anhydrous and anaerobic conditions until the addition of water in the solvent system.[12]

-

Protodeboronation: The replacement of the boronic ester group with a hydrogen atom can be a significant side reaction, especially under harsh basic conditions or with prolonged reaction times. Using a milder base or shorter reaction times can mitigate this issue.[12]

-

Impure Product after Synthesis: Common impurities include unreacted starting materials and homocoupled byproducts. Purification by vacuum distillation is often effective for removing non-volatile impurities.[4] For challenging separations, chromatographic purification on silica gel treated with boric acid can minimize on-column hydrolysis.[4][13]

Conclusion

This compound pinacol ester is a powerful reagent in organic synthesis, but its successful use hinges on a thorough understanding of its stability and careful handling. By adhering to proper storage conditions, employing anhydrous techniques, and utilizing appropriate analytical methods to ensure purity, researchers can harness the full potential of this versatile building block. This guide provides a foundational framework for the safe and effective use of this compound pinacol ester in the laboratory.

References

- 1. This compound pinacol ester | [frontierspecialtychemicals.com]

- 2. This compound pinacol ester, 98+% | Fisher Scientific [fishersci.ca]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound or boronate synthesis [organic-chemistry.org]

- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 9. youtube.com [youtube.com]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Allylboronic Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

Allylboronic acids and their ester derivatives, particularly pinacol (B44631) esters, are exceptionally versatile reagents in modern organic synthesis and medicinal chemistry. Their unique combination of stability, reactivity, and stereocontrol makes them indispensable for constructing complex molecular architectures. A key feature is their configurational stability, which, unlike many other allylmetal reagents, prevents metallotropic rearrangement and E/Z isomerization under ambient conditions.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of allylboronic acids, detailed experimental protocols for their synthesis and key reactions, and a discussion of their applications in drug discovery.

Physical and Spectroscopic Properties

Allylboronic acids are often handled as their more stable ester derivatives, most commonly the pinacol ester (2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), to prevent dehydration and the formation of trimeric boroxine (B1236090) anhydrides.[1] The free acids are generally stable in coordinating solvents but can decompose upon complete solvent removal.[1] They are also known to be sensitive to moisture.[3][4]

Quantitative Data for Allylboronic Acid Pinacol Ester

The pinacol ester is a commercially available, clear, colorless liquid that serves as the most common precursor in synthetic applications.[3] Its physical properties are well-documented.

| Property | Value | References |

| CAS Number | 72824-04-5 | [3][5][6] |

| Molecular Formula | C₉H₁₇BO₂ | [3][6] |

| Molecular Weight | 168.04 g/mol | [3][5][6] |

| Appearance | Clear, colorless liquid | [3][7] |

| Density | 0.896 g/mL at 25 °C | [3][5] |

| Boiling Point | 50-53 °C at 5 mmHg | [3][5] |

| Refractive Index | n20/D 1.4268 | [3][5] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [4] |

| Solubility | Not miscible or difficult to mix in water | [8] |

| Storage Conditions | 2-8°C, under inert atmosphere, moisture sensitive | [4][5][6] |

Spectroscopic Characterization

The structural identity of allylboronic acids and their esters is routinely confirmed using NMR and IR spectroscopy.

-

NMR Spectroscopy: In ¹H NMR spectra, the allylic protons typically appear as a doublet around 1.6-2.5 ppm, while the vinyl protons resonate between 4.8 and 6.0 ppm. For free allylboronic acids, a characteristic broad singlet for the B(OH)₂ protons can be observed.[9] It is noted that boronic acids can oligomerize, which may lead to complex or broad signals in NMR spectra.[10]

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the B-O and B-C bonds. The anhydride (B1165640) (boroxine) forms of boronic acids can also be identified by characteristic peaks.[11]

-

Mass Spectrometry: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is commonly used to confirm the molecular weight and formula of these compounds.[12]

Chemical Properties and Reactivity

Allylboronic acids are distinguished by their highly selective reactions, which are foundational to their utility in synthesis.

Allylboration of Carbonyls and Imines

The most prominent reaction of allylboron reagents is their addition to carbonyls and imines to form homoallylic alcohols and amines, respectively.[1][2]

-

High Regio- and Stereoselectivity: The reaction proceeds through a highly organized, six-membered chair-like transition state (Zimmerman-Traxler model), which accounts for the exceptional stereocontrol observed.[1]

-

Reactivity Profile: Allylboronic acids are significantly more reactive than their corresponding pinacol esters (allyl-Bpins).[2] While allyl-Bpins react readily with aldehydes, their uncatalyzed reaction with ketones is often sluggish, requiring harsh conditions.[1] In contrast, free allylboronic acids react directly and cleanly with ketones under mild, often room temperature, conditions.[1]

-

Applications in Drug Discovery: This stereoselective reaction is crucial for synthesizing complex, optically active non-proteinogenic α-amino acid precursors, which are valuable building blocks for peptide-based drugs.[13][14]

Caption: Chair-like Zimmerman-Traxler transition state in allylboration.

Suzuki-Miyaura Cross-Coupling

This compound derivatives are competent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.[8][15] This reaction is a cornerstone of synthetic chemistry for creating complex molecules, including active pharmaceutical ingredients. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[16]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Enhanced Nucleophilicity via 'Ate' Complexes

While neutral allylboronic esters react readily with strong electrophiles like carbonyls, they are unreactive toward a wider range of electrophiles.[17][18] Their nucleophilicity can be dramatically increased by forming a tetracoordinate boronate 'ate' complex through the addition of an aryllithium. This strategy expands the synthetic utility of allylboron reagents to include reactions with carbon and heteroatom electrophiles, proceeding with high regio- and stereocontrol.[17][18]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of allylboronic acids, adapted from peer-reviewed literature.

Synthesis of Allylboronic Acids from Allylic Alcohols

This protocol describes a palladium-catalyzed synthesis using a commercially available diboronic acid as the boron source.[1]

Materials:

-

Allylic alcohol (substrate, e.g., cinnamyl alcohol)

-

Diboronic acid [B₂(OH)₄]

-

Palladium catalyst (e.g., PdCl₂(aq))

-

Solvent (e.g., Tetrahydrofuran, THF)

-

Degassed brine

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., Argon), add the allylic alcohol (1.0 mmol) and diboronic acid (1.2 mmol).

-

Add dry, degassed THF (to achieve a substrate concentration of ~1 M).

-

Add the palladium catalyst solution (0.2–5 mol %).

-

Stir the reaction mixture at room temperature until completion, monitoring by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a short plug of celite to remove the catalyst.

-

Precipitate the this compound product by adding the filtrate to cold, degassed brine.

-

Collect the solid product by filtration under inert conditions, wash with a small amount of cold water, and dry under high vacuum.

-

The product should be stored under an inert atmosphere and dissolved in a coordinating solvent for stability.[1]

References

- 1. Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound pinacol ester | 72824-04-5 [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. 烯丙基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound pinacol ester | [frontierspecialtychemicals.com]

- 7. This compound pinacol ester, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound pinacol ester | 72824-04-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06259J [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Allylboration of Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allylboration of carbonyl compounds stands as a cornerstone reaction in modern organic synthesis, prized for its remarkable ability to form carbon-carbon bonds with exceptional stereocontrol. This reaction, which furnishes valuable homoallylic alcohols, is defined by its predictable and highly selective nature, largely governed by the well-established Zimmerman-Traxler transition state model. The versatility of allylboron reagents, ranging from simple allylboranes to complex, chiral boronic esters, allows for the creation of intricate stereochemical arrays, including adjacent tertiary and quaternary centers.[1] This guide provides a comprehensive overview of the core principles of allylboration, including its mechanism, the stereochemical models that dictate its outcome, the various classes of reagents, and its application in synthesis. Detailed experimental protocols for the preparation of a key chiral reagent and a representative allylboration reaction are provided, alongside tabulated data from seminal studies to facilitate comparison and analysis.

Introduction: The Significance of Allylboration

The addition of an allyl group to a carbonyl compound is a fundamental transformation for constructing homoallylic alcohols. These products are versatile synthetic intermediates, particularly for the synthesis of polyketide natural products.[2] Among the various methods to achieve this transformation, the use of allylic boron reagents is preeminent due to its operational simplicity and, most importantly, its high degree of stereoselectivity.[3][4] The reaction proceeds through a highly ordered, cyclic transition state, which allows for the precise transfer of chirality and the predictable formation of up to two new stereogenic centers.[4] The stability and functional group tolerance of many allylboron reagents, particularly allylboronates, further enhance their synthetic utility.[5]

The Reaction Mechanism and Stereoselectivity

The stereochemical outcome of the allylboration of aldehydes and ketones is reliably predicted by the Zimmerman-Traxler model, which postulates a closed, six-membered, chair-like transition state.[6][7] In this model, the boron atom of the allylboron reagent coordinates to the carbonyl oxygen, activating the carbonyl group for nucleophilic attack by the allyl group's γ-carbon.

The geometry of the double bond in the allylboron reagent dictates the relative stereochemistry of the resulting homoallylic alcohol.

-

E-Crotylboron reagents lead to the formation of anti-homoallylic alcohols.

-

Z-Crotylboron reagents yield syn-homoallylic alcohols.

This high diastereoselectivity arises from the energetic preference for the substituent on the aldehyde (R) to occupy a pseudo-equatorial position in the chair-like transition state to minimize steric interactions.

Classes of Allylboron Reagents

The reactivity and selectivity of the allylboration reaction are highly dependent on the nature of the allylboron reagent.

Allylboranes

Triallylboranes are highly reactive reagents. However, for synthetic applications, dialkylallylboranes are more common. A prominent class is the diisopinocampheylborane (B13816774) (Ipc₂B) derivatives, developed by Herbert C. Brown. These reagents are derived from chiral α-pinene and exhibit exceptional levels of enantioselectivity in their reactions with aldehydes, often approaching 100% ee. They are typically more reactive than allylboronates, allowing reactions to proceed at low temperatures (e.g., -78 °C to -100 °C).

Allylboronates

Allylboronic esters, commonly pinacol (B44631) esters, are another major class of reagents.[5] They are generally more stable, less sensitive to air and moisture, and easier to handle than allylboranes.[5] While they are less reactive, their reactions can be significantly accelerated by the use of Lewis acids or Brønsted acids.[3] The development of catalytic enantioselective allylborations often employs achiral allylboronates in conjunction with chiral catalysts.

Chiral Allylboron Reagents

Achieving high enantioselectivity is a key goal of modern allylboration chemistry. This is typically accomplished in one of two ways:

-

Stoichiometric Chiral Reagents: These reagents have chirality built into their structure, either on the boron atom (e.g., Brown's Ipc₂B-allyl) or within the boronic ester ligand (e.g., Roush's tartrate-derived boronates). The inherent chirality of the reagent directs the facial selectivity of the addition to the carbonyl group.

-

Catalytic Asymmetric Allylboration: This approach uses a chiral catalyst to control the stereochemical outcome of the reaction between an achiral allylboronate and a carbonyl compound. Chiral diols, phosphoric acids, and metal complexes have all been successfully employed as catalysts.

Data Presentation: Scope and Selectivity

The following tables summarize quantitative data from selected studies, showcasing the scope and stereoselectivity of various allylboration methods.

Table 1: Asymmetric Allylboration of Aldehydes with B-Allyldiisopinocampheylborane

(Data sourced from Brown, H. C., et al.)

| Aldehyde | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetaldehyde | -78 | 70 | 96 |

| Propanal | -78 | 72 | 96 |

| Benzaldehyde | -78 | 88 | 95 |

| Cinnamaldehyde | -78 | 80 | 94 |

Table 2: Chiral Phosphoric Acid-Catalyzed Allylboration of Aldehydes

(Data sourced from Antilla, J. C., et al.)

| Aldehyde | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | -30 | 95 | 98 |

| 4-Methoxybenzaldehyde | -30 | 96 | 98 |

| 4-Nitrobenzaldehyde | -30 | 95 | 97 |

| 2-Naphthaldehyde | -30 | 96 | 99 |

| Cinnamaldehyde | -30 | 95 | 98 |

| Cyclohexanecarboxaldehyde | -30 | 91 | 96 |

Table 3: Diastereo- and Enantioselective Crotylboration of Benzaldehyde

(Data sourced from Antilla, J. C., et al.)

| Crotylboronate | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (E)-crotylboronate | 0 | >99:1 (anti) | >99 |

| (Z)-crotylboronate | -30 | >99:1 (syn) | 94 |

Experimental Protocols

Detailed experimental procedures are critical for the successful application of synthetic methods. Below are representative protocols for the preparation of a chiral allylborane reagent and its subsequent use in an allylboration reaction.

Synthesis of (+)-B-Allyldiisopinocampheylborane

This procedure outlines the preparation of a widely used chiral allylborane reagent from commercially available starting materials.[1]

Procedure: [1]

-

An oven-dried 500-mL, 3-necked round-bottomed flask is equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen line, and rubber septa.

-

The flask is charged with (+)-B-methoxydiisopinocampheylborane ((+)-(Ipc)₂BOMe) (13.3 g, 42.1 mmol) and diethyl ether (45 mL).

-

The resulting clear solution is cooled to 3 °C in an ice/water bath with vigorous stirring.

-

Allylmagnesium bromide solution (1.0 M in diethyl ether, 40 mL, 40 mmol) is added dropwise over 20 minutes, maintaining the internal temperature below 6 °C. A significant amount of white solid (MgBr(OMe)) will precipitate.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred vigorously for 1 hour at room temperature.

-

The resulting mixture containing (lIpc)₂B(allyl) in ether is used immediately in the subsequent allylboration step without purification.

Asymmetric Allylboration of an Aldehyde

This protocol details the reaction of the freshly prepared chiral allylborane with an aldehyde to produce an enantioenriched homoallylic alcohol.[1]

Procedure: [1]

-

The ethereal solution of (lIpc)₂B(allyl) prepared in the previous step is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of the aldehyde (e.g., (R)-2-methyl-3-(tert-butyldiphenylsilyloxy)propanal, 33.6 mmol) in diethyl ether (45 mL) is added dropwise over 30 minutes to the vigorously stirred reagent solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the addition of methanol (B129727) (17 mL) at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

-

To work up the reaction, 3 N aqueous NaOH (25 mL) is added, followed by the slow, careful addition of 30% hydrogen peroxide (15 mL) while cooling in an ice bath to keep the internal temperature below 25 °C.

-

The mixture is stirred vigorously for 1.5 hours at room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired homoallylic alcohol.

Conclusion

The allylboration of carbonyl compounds is a powerful and reliable method for stereoselective C-C bond formation. Its predictability, rooted in the Zimmerman-Traxler transition state model, combined with the development of highly enantioselective chiral reagents and catalytic systems, has cemented its role as an indispensable tool in synthetic organic chemistry. For professionals in drug development and natural product synthesis, mastery of this reaction provides a direct and efficient pathway to complex chiral building blocks, enabling the construction of sophisticated molecular architectures with precise control over stereochemistry. Future developments will likely focus on expanding the substrate scope, developing more sustainable catalytic systems, and integrating allylboration into complex tandem reaction sequences.

References

- 1. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 5. Allylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of Allylboronic Acids and Their Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Lewis acidity of allylboronic acids and their corresponding esters. Boronic acids are a pivotal class of compounds in organic synthesis and medicinal chemistry, largely owing to the Lewis acidic nature of the boron atom. This acidity governs their reactivity, stability, and interactions with biological molecules. Understanding and quantifying the Lewis acidity of allylboronic acids and their derivatives are crucial for their effective application in drug design, catalysis, and as synthetic intermediates.

The Fundamentals of Boronic Acid Lewis Acidity

Boronic acids, characterized by the general formula R-B(OH)₂, are Lewis acids due to the presence of a vacant p-orbital on the sp²-hybridized boron atom. This electron deficiency allows them to accept a pair of electrons from a Lewis base. In aqueous media, the primary Lewis base is a hydroxide (B78521) ion, leading to the formation of a tetrahedral boronate species. The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to accept a hydroxide ion at a lower pH.

The Lewis acidity of boronic acids is influenced by the substituent (R group) attached to the boron atom. Electron-withdrawing groups increase Lewis acidity by further delocalizing the negative charge on the boronate anion, thus lowering the pKa. Conversely, electron-donating groups decrease Lewis acidity, resulting in a higher pKa. Generally, arylboronic acids are more acidic than alkylboronic acids.

Quantitative Assessment of Lewis Acidity

Several experimental and computational methods are employed to quantify the Lewis acidity of boronic acids and their esters.

pKa Determination

The pKa is a common measure of the Lewis acidity of boronic acids in aqueous solutions.

-

UV-Vis Spectrophotometric Titration: This method is particularly useful for arylboronic acids, which possess a chromophore. The absorbance of a solution of the boronic acid is measured across a range of pH values. The difference in the UV absorbance spectra between the trigonal boronic acid and the tetrahedral boronate allows for the determination of their relative concentrations at each pH, from which the pKa can be calculated.

-

Potentiometric Titration (pH Depression Method): This technique involves titrating a solution of the boronic acid with a standard base and monitoring the pH. The pKa can be determined from the resulting titration curve.

Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used technique to determine the Lewis acidity of a substance in a non-aqueous solvent. It utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. The Lewis acid is dissolved in a weakly coordinating solvent along with Et₃PO. The formation of an adduct between the Lewis acid and the basic oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift (Δδ) is correlated to the Lewis acidity, expressed as an Acceptor Number (AN).

Computational Methods

In the absence of experimental data, computational methods can provide valuable insights into the Lewis acidity of boronic acids.

-

Fluoride (B91410) Ion Affinity (FIA): This method calculates the enthalpy change associated with the binding of a fluoride ion to the boronic acid in the gas phase. A more negative FIA value indicates stronger Lewis acidity.

-

Ammonia Affinity (AA): Similar to FIA, this method computes the affinity of the boronic acid for ammonia.

-

pKa Calculation: Quantum chemical calculations can be used to predict the pKa of boronic acids by calculating the free energy change of the ionization reaction in a simulated aqueous environment.

Lewis Acidity of Allylboronic Acid Esters

A key feature of boronic acids is their ability to form cyclic esters with diols, such as pinacol (B44631). The formation of these boronic esters has a profound impact on the Lewis acidity of the boron center.

Experimental and computational studies have consistently shown that the conversion of a boronic acid to a cyclic boronic ester leads to a significant increase in Lewis acidity, corresponding to a drop of 2-4 pKa units.[1][2] This increased acidity is attributed to a change in the O-B-O bond angle upon esterification, which reduces the energy barrier to adopting the tetrahedral geometry of the boronate species.

For instance, while the pKa of this compound is estimated to be around 10.4, the pKa of its pinacol ester would be expected to be in the range of 6.4-8.4, making it a significantly stronger Lewis acid. This enhanced Lewis acidity of boronic esters is a critical factor in their reactivity, particularly in their role as reagents in organic synthesis.

Data Summary

The following table summarizes the key quantitative data related to the Lewis acidity of allylboronic acids and their esters.

| Compound | Method | Value | Reference/Note |

| Methylboronic Acid | pKa | ~10.4 | [3] - Used as a proxy for this compound |

| Phenylboronic Acid | pKa | 8.8 | [3] - For comparison |

| General Alkylboronic Acids | pKa | ~9 | [4] |

| Boronic Acid Pinacol Esters | ΔpKa | -2 to -4 | [1][2] - Relative to the parent boronic acid |

Experimental Protocols

Synthesis of this compound Pinacol Ester

Reaction:

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or THF

-

Triisopropyl borate (B1201080)

-

Pinacol

-

Anhydrous hexane

-

Standard laboratory glassware for Grignard reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of triisopropyl borate in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Esterification: Cool the reaction mixture to 0 °C and add a solution of pinacol in anhydrous diethyl ether. Stir the mixture at room temperature for 1 hour.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield this compound pinacol ester as a colorless liquid.

Determination of pKa by UV-Vis Spectrophotometry

This protocol is applicable to arylboronic acids but can be adapted for this compound if a suitable chromophore-containing derivative is synthesized.

Materials:

-

Boronic acid sample

-

A series of aqueous buffer solutions with known pH values (e.g., from pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes or 96-well UV-transparent plates

-

DMSO (for stock solutions of poorly soluble compounds)

Procedure:

-

Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., water or DMSO).

-

Measurement: For each buffer solution, add a small, constant volume of the boronic acid stock solution to a known volume of the buffer in a cuvette or well of a microplate to achieve the desired final concentration.

-

Data Acquisition: Record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the acidic (trigonal) and basic (tetrahedral) forms of the boronic acid.

-

Plot the absorbance at these wavelengths against the pH of the buffer solutions.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the curve.

-

Visualizations

Logical Relationship of Lewis Acidity

Caption: Factors influencing the Lewis acidity of this compound.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The Lewis acidity of allylboronic acids and their esters is a fundamental property that dictates their chemical behavior and utility. While direct quantitative data for this compound itself is sparse, a clear understanding of the principles of boronic acid chemistry allows for reliable estimations. The significant enhancement of Lewis acidity upon esterification is a key takeaway, explaining the heightened reactivity of boronic esters in various synthetic transformations. The experimental protocols provided herein offer a framework for the synthesis of these valuable reagents and the characterization of their Lewis acidic properties, empowering researchers to further explore and exploit their potential in chemical synthesis and drug development.

References

The Mechanism of Palladium-Catalyzed Allylboronic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of allylboronic acids and their derivatives is a cornerstone of modern organic chemistry, providing versatile building blocks for the construction of complex molecules, including pharmaceuticals and natural products. Palladium catalysis has emerged as a powerful and adaptable tool for these transformations, offering a range of methodologies with distinct mechanistic underpinnings. This technical guide provides an in-depth exploration of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles.

Core Mechanistic Pathways

The palladium-catalyzed synthesis of allylboronic acids can be broadly categorized into three primary mechanistic pathways, each starting from a different class of substrate:

-

Allylic C-H Borylation of Alkenes: This modern approach directly converts a C-H bond at an allylic position of an alkene to a C-B bond.

-

Borylation of Allylic Electrophiles: This classic strategy involves the reaction of an allylic substrate bearing a leaving group (e.g., acetate, carbonate, or halide) with a boron-containing reagent.

-

From Allylic Alcohols: A highly atom-economical pathway that utilizes readily available allylic alcohols as precursors.

Mechanism I: Allylic C-H Borylation of Alkenes via a Pd(IV) Intermediate

A significant advancement in the synthesis of allylboronates is the direct borylation of unactivated alkenes through C-H activation. This method avoids the need for pre-functionalized substrates. Mechanistic studies suggest a pathway involving a high-valent Pd(IV) intermediate, particularly when using pincer-ligated palladium catalysts.[1][2]

The catalytic cycle is proposed to proceed as follows:

-

C-H Activation: The active Pd(II) catalyst coordinates to the alkene and subsequently cleaves an allylic C-H bond to form a π-allylpalladium(II) complex.

-

Oxidation: An oxidant, such as F-TEDA-BF4 (Selectfluor), oxidizes the Pd(II) center to a Pd(IV) species.[1]

-

Transmetalation: The diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), transmetalates with the Pd(IV) complex.

-

Reductive Elimination: The C-B bond is formed through reductive elimination from the Pd(IV) intermediate, yielding the allylboronate product and regenerating the active Pd(II) catalyst.

This pathway offers high regio- and stereoselectivity, and a key advantage is that the allylboronate products can often be isolated in high yields.[1]

Data Presentation: Substrate Scope of Allylic C-H Borylation

| Entry | Alkene | Product | Yield (%) | Ref. |

| 1 | 1-Hexene | (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-2-ene | 84 | [3] |

| 2 | 1-Pentene | (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-ene | 79 | [3] |

| 3 | Cyclohexene | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene | 86 | [1] |

| 4 | Allylbenzene | (E)-3-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ene | 69 | [1] |

Experimental Protocol: General Procedure for Palladium-Catalyzed Oxidative Borylation of Alkenes

In a nitrogen-filled glovebox, a screw-capped vial is charged with Pd(NCN-pincer) (5 mol %), bis(pinacolato)diboron (1.2 equiv.), F-TEDA-BF₄ (1.5 equiv.), and the alkene (1.0 equiv.). The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is filtered through a short pad of silica (B1680970) gel and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired allylboronate.[1][3]

Mechanism II: Borylation of Allylic Electrophiles via a π-Allylpalladium(II) Complex

The reaction of allylic electrophiles, such as acetates and halides, with a diboron reagent is a well-established method for the synthesis of allylboronates. This transformation proceeds through a classic Tsuji-Trost-type mechanism involving a π-allylpalladium(II) intermediate.[4]

The catalytic cycle involves the following key steps:

-

Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of the allylic electrophile. Subsequent oxidative addition, with departure of the leaving group, forms a cationic π-allylpalladium(II) complex.

-

Transmetalation: A boryl nucleophile, often generated in situ from a diboron reagent and a base, attacks the palladium center.

-

Reductive Elimination: The C-B bond is formed via reductive elimination from the resulting intermediate, yielding the allylboronate and regenerating the Pd(0) catalyst.

The regioselectivity of the nucleophilic attack on the π-allyl intermediate is a critical aspect of this mechanism and can be influenced by the ligands on the palladium catalyst, the nature of the nucleophile, and the substitution pattern of the allyl substrate.

Data Presentation: Palladium-Catalyzed Borylation of Allylic Halides

| Entry | Allylic Halide | Catalyst | Base | Yield (%) | Ref. |

| 1 | Cinnamyl chloride | Pd₂(dba)₃ | KOAc | 85 | [5] |

| 2 | Crotyl chloride | Pd₂(dba)₃ | KOAc | 78 | [5] |

| 3 | Prenyl chloride | PdCl₂ | KOAc | 75 | [5] |

| 4 | Cinnamyl bromide | Pd/C | KOAc | 71 | [5] |

Experimental Protocol: General Procedure for Palladium-Catalyzed Borylation of Allylic Halides

To a solution of the allylic halide (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) in an appropriate solvent (e.g., THF, dioxane) is added the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and a base (e.g., KOAc, 1.5 equiv). The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[5]

Mechanism III: Direct Boronation of Allylic Alcohols

The direct use of allylic alcohols as substrates for borylation represents a highly atom-economical approach, as it avoids the pre-installation of a leaving group. The mechanism for this transformation is believed to involve the activation of the hydroxyl group, which is typically a poor leaving group.

A proposed mechanistic pathway involves:

-

Activation of the Hydroxyl Group: In the presence of a Lewis acidic diboron reagent or an additive, the hydroxyl group of the allylic alcohol is activated, facilitating its departure. Mechanistic studies have suggested that in some systems, BF₃ is generated in situ, which promotes the C-OH bond cleavage.

-

Formation of a π-Allylpalladium Complex: The activated allylic alcohol reacts with a Pd(0) or Pd(II) catalyst to form a π-allylpalladium intermediate.

-

Transmetalation and Reductive Elimination: Similar to the pathway with allylic electrophiles, the π-allylpalladium complex undergoes transmetalation with the boryl species followed by reductive elimination to afford the allylboronate product.

Pincer-complex catalysts have been shown to be particularly effective for this transformation, allowing for the facile displacement of the hydroxyl group under mild conditions.[6]

Data Presentation: Synthesis of Allylboronic Acids from Allylic Alcohols

| Entry | Allylic Alcohol | Catalyst | Boron Source | Solvent | Yield (%) | Ref. |

| 1 | Cinnamyl alcohol | PdCl₂(aq. HCl) | B₂(OH)₄ | MeOH | 75 | [7] |

| 2 | Geraniol | PdCl₂(aq. HCl) | B₂(OH)₄ | MeOH | 68 | [7] |

| 3 | Crotyl alcohol | PdCl₂(aq. HCl) | B₂(OH)₄ | MeOH | 72 | [7] |

| 4 | (E)-Hex-2-en-1-ol | --INVALID-LINK--₂ | B₂(OH)₄ | DMSO | 81 | [7] |

Experimental Protocol: General Procedure for the Synthesis of Allylboronic Acids from Allylic Alcohols

To a solution of the allylic alcohol (1.0 equiv) in a suitable solvent (e.g., MeOH, DMSO) is added the palladium catalyst (e.g., an aqueous solution of PdCl₂ in HCl, 0.2-5 mol %) and diboronic acid (1.2 equiv). The reaction mixture is stirred at room temperature or slightly elevated temperatures. Upon completion, the product can be isolated by precipitation with degassed brine or by extraction, followed by purification if necessary.[7]

Conclusion

The palladium-catalyzed synthesis of allylboronic acids is a rich and evolving field, offering multiple mechanistic avenues to access these valuable synthetic intermediates. The choice of pathway—be it through C-H activation, the use of allylic electrophiles, or the direct borylation of allylic alcohols—depends on substrate availability, desired functional group tolerance, and atom economy considerations. A thorough understanding of the underlying catalytic cycles, as detailed in this guide, is crucial for researchers, scientists, and drug development professionals to effectively design and optimize synthetic routes toward complex molecular targets. The continued exploration of ligand effects, catalyst design, and reaction conditions will undoubtedly lead to even more powerful and selective methods for this compound synthesis in the future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound or boronate synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tsuji-Trost Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct Boronation of Allyl Alcohols with Diboronic Acid Using Palladium Pincer-Complex Catalysis. A Remarkably Facile Allylic Displacement of the Hydroxy Group under Mild Reaction Conditions [organic-chemistry.org]

- 7. Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Comparative Reactivity of Allylboronic Acid and Allylboronate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity profiles of allylboronic acid and its corresponding boronate esters, critical reagents in modern organic synthesis. Understanding the nuanced differences in their reactivity is paramount for reaction design, optimization, and the efficient construction of complex molecular architectures in pharmaceutical and materials science research.

Core Concepts: A Tale of Stability and Reactivity

The fundamental distinction between this compound and its esters lies in a classic trade-off: stability versus reactivity.

Allylboronic acids are generally more reactive nucleophiles.[1] The electron-donating hydroxyl groups on the boron atom enhance the nucleophilicity of the allyl group. However, this inherent reactivity comes at the cost of stability. Allylboronic acids are susceptible to decomposition pathways such as oxidation and dehydration to form boroxines, and they can be challenging to handle and store over extended periods.[2]

Allylboronate esters , on the other hand, offer significantly enhanced stability. The diol protecting group, such as pinacol (B44631) or N-methyliminodiacetic acid (MIDA), sterically and electronically shields the boron center, rendering the esters less prone to hydrolysis and other degradation pathways. This stability makes them more user-friendly reagents with a longer shelf-life.[3][4][5] However, this increased stability generally translates to attenuated reactivity compared to the parent boronic acid.[2]

A pivotal development in modulating the reactivity of allylboronate esters is their conversion into allylboronate 'ate' complexes . The addition of an organolithium reagent to the boron center forms a tetracoordinate boronate species, dramatically increasing the nucleophilicity of the allyl group by 7 to 10 orders of magnitude.[6][7] This strategy effectively "switches on" the reactivity of the stable ester, expanding its utility to a broader range of electrophiles.[6][7]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, offering a direct comparison of the performance of this compound and its esters in key synthetic transformations.

Table 1: Allylation of Ketones

This table compares the yields of homoallylic alcohols from the reaction of various ketones with functionalized allylboronic acids. Notably, allylboronate esters like allyl-Bpin show low reactivity towards ketones under similar conditions.[2]

| Entry | Ketone | This compound | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Acetophenone | 4a | 2 | 94 | >99:1 | [2] |

| 2 | 4-Methoxyacetophenone | 4a | 2 | 95 | >99:1 | [2] |

| 3 | 4-Trifluoromethylacetophenone | 4a | 2 | 89 | >99:1 | [2] |

| 4 | Propiophenone | 4a | 2 | 92 | >99:1 | [2] |

| 5 | Cyclohexanone | 4a | 2 | 85 | >99:1 | [2] |

| 6 | 2-Pentanone | 4a | 2 | 88 | >99:1 | [2] |

| 7 | Acetophenone | 4b | 24 | 86 | 98:2 | [2] |

| 8 | Acetophenone | 4c | 2 | 91 | >99:1 | [2] |

Reaction conditions: this compound (0.24–0.8 mmol) was reacted with ketone (0.2–0.4 mmol) at room temperature in THF or CHCl₃.[2]

Table 2: Suzuki-Miyaura Cross-Coupling of Allylboronate Esters with Aryl Halides

This table presents the yields for the Suzuki-Miyaura coupling of various aryl halides with an alkylboronic ester, demonstrating the utility of these stable reagents in C-C bond formation.

| Entry | Aryl Halide | Boronic Ester | Time (min) | Yield (%) | Linear/Branched Ratio | Reference |

| 1 | 4-Bromobenzotrifluoride | 3a | 20 | 96 | >99:1 | [8] |

| 2 | 4-Bromoacetophenone | 3a | 20 | 89 | >99:1 | [8] |

| 3 | 2-Bromonaphthalene | 3a | 15 | 88 | >99:1 | [8] |

| 4 | 3-Bromopyridine | 3a | 20 | 85 | >99:1 | [8] |

| 5 | 2-Bromonaphthalene | 3b (Methyl) | 15 | 94 | >99:1 | [8] |

| 6 | 2-Bromonaphthalene | 3c (Cyclopropyl) | 15 | 86 | >99:1 | [8] |

Reaction conditions: Reactions were run with 1.00 mmol of aryl halide and 1.20 equiv of boronic ester.[8]

Table 3: Stereoselectivity in the Allylboration of Aldehydes with α-Substituted Allyl Pinacol Boronic Esters

This table highlights the diastereoselectivity of the allylboration of aldehydes, comparing standard conditions with a method involving the in-situ formation of a more reactive borinic ester.

| Entry | Aldehyde | α-Substituent (R¹) | Conditions | Yield (%) | E/Z Ratio | Reference |

| 1 | Benzaldehyde | PhCH₂CH₂ | A | 85 | 33:67 | [9] |

| 2 | Benzaldehyde | PhCH₂CH₂ | B | 82 | >95:5 | [9] |

| 3 | Cyclohexanecarboxaldehyde | PhCH₂CH₂ | A | 81 | 33:67 | [9] |

| 4 | Cyclohexanecarboxaldehyde | PhCH₂CH₂ | B | 80 | >95:5 | [9] |

| 5 | Benzaldehyde | i-Pr | A | 83 | 50:50 | [9] |

| 6 | Benzaldehyde | i-Pr | B | 81 | >95:5 | [9] |

Conditions A: Standard reaction. Conditions B: Addition of nBuLi followed by TFAA, leading to an intermediate allyl borinic ester.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation in the laboratory.

Protocol 1: Allylation of Ketones with this compound [2]

-

Reagents and Setup:

-

This compound (0.24–0.8 mmol)

-

Ketone (0.2–0.4 mmol)

-

Anhydrous THF or CHCl₃

-

Round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

-

4 Å molecular sieves (optional, can be added for moisture-sensitive substrates).

-

-

Procedure:

-

To a solution of the ketone in the chosen solvent, add the this compound at room temperature.

-

Stir the reaction mixture for the time indicated in Table 1 (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding homoallylic alcohol.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Allylboronate Ester [8]

-

Reagents and Setup:

-

Aryl halide (1.00 mmol)

-

Alkylboronic ester (1.20 equiv)

-

Pd catalyst and ligand (e.g., AntPhos)

-

Base (e.g., potassium trimethylsilanolate - TMSOK)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Schlenk tube or similar reaction vessel equipped with a magnetic stir bar under an inert atmosphere.

-

-

Procedure:

-

In the reaction vessel, combine the aryl halide, alkylboronic ester, palladium catalyst, and ligand.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent followed by the base.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically < 1 hour).

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the cross-coupled product.

-

Protocol 3: Petasis Borono-Mannich (PBM) Reaction [10][11]

-

Reagents and Setup:

-

Amine (1.0 equiv)

-

Carbonyl compound (e.g., glyoxylic acid) (1.0 equiv)

-

This compound (1.0-1.2 equiv)

-

Solvent (e.g., dichloromethane (B109758) - DCM)

-

Round-bottom flask with a magnetic stir bar.

-

-

Procedure:

-

Dissolve the amine and carbonyl compound in the solvent at room temperature.

-

Add the this compound to the mixture.

-

Stir the reaction at room temperature or with heating (microwave irradiation can accelerate the reaction).[11]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting amino acid can often be used in the next step without further purification. If necessary, purification can be achieved by crystallization or chromatography.

-

Mandatory Visualizations

Diagram 1: General Reactivity Comparison

Caption: Relationship between stability and reactivity of allylboron species.

Diagram 2: Experimental Workflow for Ketone Allylation

Caption: Step-by-step workflow for the synthesis of homoallylic alcohols.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and its ester derivatives is a strategic decision in synthesis design, dictated by the specific requirements of the reaction. Allylboronic acids are the reagents of choice for reactions demanding high reactivity, particularly with less electrophilic partners. For applications where stability, ease of handling, and controlled reactivity are paramount, allylboronate esters, especially MIDA boronates, offer a superior alternative.[3][4][5] The ability to activate these stable esters through the formation of 'ate' complexes provides a powerful tool, combining the benefits of stability with on-demand high reactivity.[6][7] This guide provides the foundational knowledge and practical data for researchers to make informed decisions in the application of these versatile reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. MIDA boronate allylation – synthesis of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grillolabuc.com [grillolabuc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chm.bris.ac.uk [chm.bris.ac.uk]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

- 11. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

Formation of Boroxines from Allylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of boroxines from allylboronic acids, a critical transformation in organic synthesis with implications for drug discovery and development. Boroxines, the cyclic trimers of boronic acids, serve as important reagents and intermediates, notably in stereoselective carbon-carbon bond formation.[1] This document details the underlying mechanism, experimental protocols, and characterization of these valuable compounds.

Core Concepts: The Dehydration Reaction

The formation of a boroxine (B1236090) from an allylboronic acid is a reversible condensation reaction involving three molecules of the boronic acid to yield the six-membered trioxatriborinane ring, with the concomitant elimination of three molecules of water.[2][3][4] This equilibrium can be shifted towards the boroxine product by removing water from the reaction mixture.[4]

The reaction is understood to proceed through the formation of a dimeric intermediate, which then undergoes further condensation to form the stable six-membered boroxine ring. The Lewis acidic nature of the boron atom is a key driver in this process, facilitating the intermolecular dehydration.[5] The boroxine itself is also a potent Lewis acid and can catalyze subsequent reactions.[1][6]

Reaction Mechanism and Experimental Workflow

The formation of triallylboroxine from this compound is a straightforward yet crucial process for activating the allylboron species for subsequent reactions. The general workflow involves the dehydration of the boronic acid, followed by characterization to confirm the formation of the boroxine.

Reaction Mechanism

The dehydration of this compound to triallylboroxine can be visualized as a stepwise intermolecular condensation.

Caption: Mechanism of Triallylboroxine Formation.

Experimental Workflow

The typical laboratory workflow for the synthesis and characterization of an allylboroxine is outlined below.

Caption: Synthesis and Characterization Workflow.

Experimental Protocols

While specific conditions can vary, the following protocols provide a general framework for the synthesis of allylboroxines.

General Procedure for the Formation of Triallylboroxine

This protocol is based on the common laboratory practice of dehydrating boronic acids.[4][7]

Materials:

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Activated molecular sieves (4 Å)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

-

Add an anhydrous solvent to dissolve the this compound.

-

Add activated 4 Å molecular sieves to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as NMR spectroscopy to observe the disappearance of the boronic acid signal and the appearance of the boroxine signal.

-

Once the conversion is complete, filter the reaction mixture under inert atmosphere to remove the molecular sieves.

-

The resulting solution of triallylboroxine can be used directly in subsequent reactions. For isolation, the solvent can be removed under reduced pressure. The product should be handled under an inert atmosphere due to its sensitivity to moisture.

Data Presentation

The formation of boroxines can be monitored and the products characterized using various spectroscopic techniques, primarily NMR. The following table summarizes typical spectroscopic data for boroxines.

| Compound | 1H NMR (δ, ppm) | 11B NMR (δ, ppm) | Key References |

| Triallylboroxine | Not explicitly detailed in search results. Expected signals for the allyl group (multiplets for CH₂ and CH=CH₂). | ~33 | [3] |

| Substituted Arylboroxines | Varies with substitution. | ~33 for arylboroxines. | [3][8] |

| General Boronic Acids | Varies with R group. | ~30 | [3][5] |

Note: The 11B NMR chemical shift is a key indicator of boroxine formation, with a downfield shift observed from the corresponding boronic acid (~30 ppm) to the boroxine (~33 ppm).[3] The spectra of boroxines may show broader signals compared to their boronic acid precursors.[8]

Applications in Drug Development

Allylboronic acids and their corresponding boroxines are valuable reagents in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[9] The allyl group can be transferred with high stereoselectivity to various electrophiles, such as aldehydes, ketones, and imines, to form homoallylic alcohols and amines.[1][7] These structural motifs are present in numerous natural products and drug candidates. The in situ formation of highly reactive allylboroxines from more stable allylboronic acids is a common strategy to facilitate these transformations under mild conditions.[4] The continued development of methods involving allylboron species is of significant interest to the pharmaceutical industry for the efficient construction of chiral building blocks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Dawn of a Reagent: Early Discoveries in Allylboron Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of allylboron chemistry marked a pivotal moment in stereoselective organic synthesis, providing a powerful and reliable method for the construction of chiral homoallylic alcohols. These motifs are integral components of numerous natural products and pharmaceutical agents. This technical guide delves into the foundational discoveries that established allylboron reagents as indispensable tools in the synthetic chemist's arsenal, focusing on the pioneering work that elucidated their synthesis, reactivity, and stereochemical behavior.

The Genesis: Synthesis and Initial Reactivity Studies of Triallylborane (B1609386)

The field of allylboron chemistry traces its origins to the mid-20th century with the work of Russian chemists B. M. Mikhailov and Y. N. Bubnov . Their initial investigations laid the groundwork for all subsequent developments by establishing the first reliable methods for the synthesis of triallylborane and documenting its characteristic reactivity with carbonyl compounds.

Experimental Protocol: Synthesis of Triallylborane (Mikhailov & Bubnov)

The early synthesis of triallylborane involved the reaction of a boron trihalide with an allyl Grignard reagent. While specific conditions varied, a general procedure is outlined below.

Procedure: A solution of boron trifluoride etherate (BF₃·OEt₂) in anhydrous diethyl ether is cooled in an ice-salt bath. To this cooled solution, a solution of allylmagnesium bromide in diethyl ether is added dropwise with vigorous stirring. The reaction mixture is stirred for an additional period at low temperature and then allowed to warm to room temperature. The resulting magnesium salts are removed by filtration, and the triallylborane is isolated by distillation of the filtrate under reduced pressure. It is crucial to perform the reaction under a dry, inert atmosphere due to the moisture sensitivity of the reagents and product.[1]

Unraveling Stereoselectivity: Hoffmann's Studies on Crotylboration